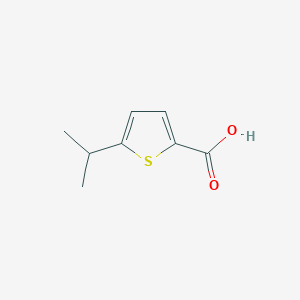

5-isopropylthiophene-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRLIVDGCWAZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599137 | |

| Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-42-3 | |

| Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-isopropylthiophene-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-isopropylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropylthiophene-2-carboxylic acid is a substituted heterocyclic compound that belongs to the family of thiophene carboxylic acids. The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the development of new therapeutic agents.[1] Thiophene and its derivatives are key building blocks in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique electronic properties.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-isopropylthiophene-2-carboxylic acid, offering valuable insights for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-isopropylthiophene-2-carboxylic acid is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Quantitative Physical Data

The fundamental physical constants for 5-isopropylthiophene-2-carboxylic acid are summarized below. These values are crucial for its application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂S | [3] |

| Molecular Weight | 170.23 g/mol | [3] |

| CAS Number | 29481-42-3 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Estimated 140-160 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Sparingly soluble in water. | |

| pKa (Predicted) | ~3.5 |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 5-isopropylthiophene-2-carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isopropyl and thiophene protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-12 | Broad Singlet | 1H |

| Thiophene-H (position 3) | ~7.0-7.2 | Doublet | 1H |

| Thiophene-H (position 4) | ~6.8-7.0 | Doublet | 1H |

| -CH(CH₃)₂ | 3.0-3.3 | Septet | 1H |

| -CH(CH ₃)₂ | ~1.3 | Doublet | 6H |

Note: Predicted shifts are based on general values for thiophene derivatives and carboxylic acids.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165-175 |

| Thiophene-C (position 2) | 140-145 |

| Thiophene-C (position 5) | 150-155 |

| Thiophene-C (position 3) | 125-130 |

| Thiophene-C (position 4) | 120-125 |

| -C H(CH₃)₂ | 30-35 |

| -CH(C H₃)₂ | 20-25 |

Note: Predicted shifts are based on general values for substituted thiophenes.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the substituted thiophene ring.[6][7]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic/Aliphatic) | 3100-2850 | Sharp |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| C=C (Thiophene Ring) | 1600-1450 | Medium |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

| C-S (Thiophene Ring) | 850-650 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M]⁺ | 170 | Molecular Ion |

| [M-CH₃]⁺ | 155 | Loss of a methyl group |

| [M-COOH]⁺ | 125 | Loss of the carboxylic acid group |

Synthesis of 5-isopropylthiophene-2-carboxylic acid

A robust and widely applicable method for the synthesis of 5-substituted-thiophene-2-carboxylic acids is the regioselective lithiation of the corresponding 2-substituted thiophene followed by carboxylation.[8]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-isopropylthiophene-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous thiophene-2-carboxylic acids.[8]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material: 2-isopropylthiophene (1.0 equivalent) is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: An excess of crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of 1-2 with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 5-isopropylthiophene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity and Chemical Transformations

5-isopropylthiophene-2-carboxylic acid offers two primary sites for chemical modification: the carboxylic acid group and the thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is readily amenable to standard transformations such as esterification and amidation, allowing for the construction of more complex molecular architectures.[9]

Reactions of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating nature of the isopropyl group and the electron-withdrawing nature of the carboxylic acid group will direct incoming electrophiles primarily to the 4-position.

Potential Chemical Transformations

Caption: Key reactive sites of 5-isopropylthiophene-2-carboxylic acid.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

-

Antimicrobial and Antifungal Agents: Many thiophene derivatives have demonstrated potent antimicrobial and antifungal properties. The thiophene scaffold can be found in approved drugs such as the antibiotic Cefoxitin.[1]

-

Anti-inflammatory Agents: The thiophene ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), including Suprofen and Tiaprofenic acid.[1]

-

Anticancer Agents: Numerous studies have explored thiophene derivatives as potential anticancer agents, targeting various kinases and cellular pathways.[1]

-

Central Nervous System (CNS) Activity: Thiophene-containing compounds have been investigated for their potential as anticonvulsant and antipsychotic drugs.[1]

The isopropyl group at the 5-position of the thiophene ring can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile and biological activity. This makes 5-isopropylthiophene-2-carboxylic acid a valuable building block for the synthesis of novel drug candidates.

References

-

Bruker. (n.d.). Supplementary Information. Retrieved from [Link]

- Angewandte Chemie International Edition. (2018).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

PubChem. (n.d.). 5-Isopropylthiophene-3-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Isopropylthiophene-3-carboxylic acid | C8H10O2S | CID 3525080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ekwan.github.io [ekwan.github.io]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

CAS number for 5-isopropylthiophene-2-carboxylic acid

An In-depth Technical Guide to 5-isopropylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-isopropylthiophene-2-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not prominently listed in major commercial databases, indicating its status as a specialized research chemical, this document constructs a detailed profile based on established chemical principles and data from closely related analogues. We will explore its molecular structure, nomenclature, and a robust, proposed synthetic pathway complete with a step-by-step experimental protocol. Furthermore, this guide presents predicted physicochemical properties and spectroscopic data, discusses its chemical reactivity, and outlines potential applications in drug discovery and organic electronics. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds.

Chemical Identity and Nomenclature

5-isopropylthiophene-2-carboxylic acid belongs to the class of heterocyclic aromatic compounds. The core structure consists of a five-membered thiophene ring, substituted at the C2 position with a carboxylic acid group and at the C5 position with an isopropyl group.

-

IUPAC Name: 5-propan-2-ylthiophene-2-carboxylic acid

-

Molecular Formula: C₈H₁₀O₂S

-

Molecular Weight: 170.23 g/mol

-

Canonical SMILES: CC(C)C1=CC=C(S1)C(=O)O

-

CAS Number: Not definitively assigned. Researchers should exercise caution and verify the identity of any material purported to be this compound. For reference, the isomeric 5-isopropylthiophene-3-carboxylic acid is registered under CAS Number 123418-51-9 [1].

Table 1: Physicochemical Properties (Predicted and Comparative)

| Property | 5-isopropylthiophene-2-carboxylic acid (Predicted) | 5-ethylthiophene-2-carboxylic acid[2] | Thiophene-2-carboxylic acid[3][4] |

| Molecular Weight | 170.23 g/mol | 156.20 g/mol | 128.15 g/mol |

| XLogP3 | ~2.7 | 2.3 | 1.5 |

| Melting Point | Solid, likely in the 100-130 °C range | Not specified | 125-127 °C |

| Boiling Point | > 250 °C (decomposes) | Not specified | 260 °C |

| Appearance | White to off-white crystalline solid | Not specified | White solid |

Proposed Synthesis and Experimental Protocol

The synthesis of 5-isopropylthiophene-2-carboxylic acid can be logically achieved through the regioselective lithiation of 2-isopropylthiophene followed by carboxylation. This method is a cornerstone of thiophene functionalization, leveraging the directing effect of the sulfur atom and the steric influence of the alkyl group.

Causality of Experimental Design

The chosen synthetic route relies on the principle of directed ortho-metalation. The sulfur atom in the thiophene ring can coordinate with organolithium reagents, acidifying the adjacent C2 and C5 protons. In 2-substituted thiophenes, deprotonation typically occurs at the C5 position. For 2-isopropylthiophene, the C5 proton is the most acidic and accessible site for lithiation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The subsequent introduction of solid carbon dioxide (dry ice) serves as an electrophile to quench the lithiated intermediate, forming the corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid product.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 5-isopropylthiophene-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Thiophenes

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and valuable electronic properties.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in drug design, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Among these, 5-isopropylthiophene-2-carboxylic acid stands as a significant building block, offering a unique combination of lipophilicity from the isopropyl group and a reactive handle for further chemical modifications through its carboxylic acid moiety. This guide provides a comprehensive overview of its synthesis, analytical characterization, and potential applications for professionals in drug discovery and development.

Physicochemical Properties of 5-isopropylthiophene-2-carboxylic acid

The fundamental physicochemical properties of 5-isopropylthiophene-2-carboxylic acid are summarized in the table below. These characteristics are foundational for its application in organic synthesis and drug design, influencing its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [Georganics, n.d.] |

| Molecular Weight | 170.23 g/mol | [Georganics, n.d.] |

| CAS Number | 29481-42-3 | [Georganics, n.d.] |

| IUPAC Name | 5-(propan-2-yl)thiophene-2-carboxylic acid | |

| Appearance | (Expected) White to off-white solid | |

| Solubility | (Expected) Soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of 5-isopropylthiophene-2-carboxylic acid: A Mechanistic Approach

A logical precursor for this synthesis is 2-isopropylthiophene. The synthesis can be envisioned in two key steps:

-

Regioselective Lithiation: 2-isopropylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C). The electron-donating nature of the isopropyl group and the directing effect of the sulfur atom favor the deprotonation at the C5 position, leading to the formation of 5-isopropyl-2-lithiothiophene. The low temperature is crucial to prevent side reactions and ensure kinetic control of the regioselectivity.

-

Carboxylation: The generated lithium intermediate is a potent nucleophile. It is quenched by the addition of solid carbon dioxide (dry ice). The nucleophilic lithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidic workup (e.g., with dilute HCl) protonates the carboxylate to yield the final product, 5-isopropylthiophene-2-carboxylic acid.

Experimental Protocol: Proposed Synthesis of 5-isopropylthiophene-2-carboxylic acid

Materials:

-

2-isopropylthiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-isopropylthiophene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium intermediate.

-

Carboxylation: The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions. The reaction mixture is allowed to warm slowly to room temperature overnight with continuous stirring.

-

Workup: Once at room temperature, the reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 5-isopropylthiophene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or hexanes/ethyl acetate, to afford the pure compound.

Analytical Methods and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount in research and drug development. A combination of spectroscopic and chromatographic techniques should be employed for the comprehensive characterization of 5-isopropylthiophene-2-carboxylic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton) and two doublets for the aromatic protons on the thiophene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the isopropyl carbons, the four carbons of the thiophene ring, and the carbonyl carbon of the carboxylic acid, which is expected to resonate in the range of 165-185 ppm.[5]

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide confirmation of the key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong, sharp absorption band between 1710 and 1760 cm⁻¹ will correspond to the C=O stretching of the carboxyl group.[5]

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 170.23 g/mol .[6] Analysis of the fragmentation pattern can provide further structural confirmation.

Applications in Research and Drug Development

Thiophene carboxylic acids and their derivatives are recognized for a wide array of pharmacological activities, making them valuable scaffolds in drug discovery.[4] The presence of both a lipophilic isopropyl group and a versatile carboxylic acid handle on 5-isopropylthiophene-2-carboxylic acid suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many thiophene-based compounds are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][7] The structural features of 5-isopropylthiophene-2-carboxylic acid make it a candidate for derivatization into novel non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is a common feature in many existing NSAIDs.

-

Antimicrobial Agents: The thiophene nucleus is present in numerous compounds with demonstrated antibacterial and antifungal activities.[1][4] 5-isopropylthiophene-2-carboxylic acid can be used as a starting material to generate a library of amides, esters, and other derivatives for screening against various microbial pathogens.

-

Anticancer Agents: Certain substituted thiophenes have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4] The derivatization of 5-isopropylthiophene-2-carboxylic acid could lead to the discovery of new compounds with cytotoxic activity against cancer cell lines.

Conclusion

5-isopropylthiophene-2-carboxylic acid, with a molecular weight of 170.23 g/mol , is a valuable heterocyclic building block for medicinal chemistry and materials science. Its synthesis can be reliably achieved through established organometallic procedures, and its identity and purity can be rigorously confirmed using standard analytical techniques. The unique combination of a lipophilic substituent and a reactive carboxylic acid group makes it a promising starting material for the development of novel therapeutic agents, particularly in the areas of inflammation, infectious diseases, and oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this versatile compound in their drug discovery and development programs.

References

-

Georganics. (n.d.). 5-Isopropylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Gontijo, V. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Shafique, Z., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 13(5), 413-424. [Link]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13, 2901. [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 18(4), 411-417. [Link]

-

Gontijo, V. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

solubility of 5-isopropylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Solubility of 5-Isopropylthiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylthiophene-2-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. Drawing upon established principles of physical organic chemistry and providing detailed experimental protocols, this document serves as a foundational resource for researchers. We will explore the molecule's physicochemical properties, the theoretical underpinnings of its solubility in various solvent systems, and practical methodologies for its empirical determination. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating.

Introduction: The Principle of "Like Dissolves Like"

The solubility of an organic molecule is dictated by the interplay of its structural features with the properties of the solvent. The adage "like dissolves like" serves as a fundamental starting point: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] 5-Isopropylthiophene-2-carboxylic acid possesses both polar and non-polar characteristics, leading to a nuanced solubility profile. The thiophene ring contributes to its aromatic and somewhat non-polar nature, while the carboxylic acid functional group provides a site for strong polar interactions, including hydrogen bonding.[2] The addition of the isopropyl group at the 5-position further enhances the molecule's lipophilicity compared to its parent compound, thiophene-2-carboxylic acid.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 5-isopropylthiophene-2-carboxylic acid is not widely published, we can infer its properties from the well-characterized parent compound, thiophene-2-carboxylic acid, and related structures.

Molecular Structure Analysis

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is less aromatic than benzene and contributes to the molecule's overall hydrophobicity.

-

Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar, protic solvents.[3]

-

Isopropyl Group (-CH(CH₃)₂): A non-polar, aliphatic substituent that increases the molecule's size and lipophilicity (fat-solubility). This group is expected to decrease solubility in polar solvents like water and increase solubility in non-polar solvents like hexanes.

Comparative Physicochemical Data

To establish a baseline, the properties of the parent compound, thiophene-2-carboxylic acid, are presented below. These values serve as a crucial reference point for predicting the behavior of the isopropyl-substituted derivative.

| Property | Thiophene-2-carboxylic acid | 5-Isopropylthiophene-2-carboxylic acid (Predicted) | Rationale for Prediction |

| Molecular Weight | 128.15 g/mol [4] | 170.23 g/mol | Addition of a C₃H₇ group. |

| Melting Point (°C) | 125-127[5] | Likely lower | The isopropyl group may disrupt crystal lattice packing compared to the parent molecule, often leading to a lower melting point. However, this is not always the case and requires experimental verification. |

| pKa | 3.49 (at 25°C)[5] | Slightly higher (less acidic) | The isopropyl group is weakly electron-donating, which slightly destabilizes the carboxylate anion, making the acid slightly weaker (higher pKa). |

| Aqueous Solubility | 80 g/L (at 20°C)[5] | Significantly lower | The increased lipophilicity and molecular size from the isopropyl group will reduce favorable interactions with water molecules. |

| logP (XLogP3) | 1.57[6] | ~2.3 (based on isomer)[7] | The predicted logP for the 3-carboxylic acid isomer is 2.3, indicating a significant increase in lipophilicity.[7] A similar value is expected for the 2-carboxylic acid isomer. |

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like a carboxylic acid, pH is one of the most powerful variables controlling its aqueous solubility.[2] The carboxylic acid exists in equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated carboxylate form (R-COO⁻).

The relationship is described by the Henderson-Hasselbalch equation. The solubility of the neutral form is often low, while the salt (carboxylate) form is typically much more water-soluble. As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the more soluble carboxylate form, dramatically increasing solubility.[8]

The logical workflow for understanding pH-dependent solubility is as follows:

Sources

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Isopropylthiophene-3-carboxylic acid | C8H10O2S | CID 3525080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Signature of 5-Isopropylthiophene-2-carboxylic Acid

Introduction: The Need for Precise Structural Elucidation

5-Isopropylthiophene-2-carboxylic acid belongs to the versatile class of thiophene derivatives, which are cornerstone building blocks in the development of pharmaceuticals and advanced organic materials. The precise substitution pattern on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. Therefore, unambiguous structural confirmation through modern spectroscopic techniques is a non-negotiable checkpoint in any research and development workflow.

This guide addresses the critical need for a reliable spectroscopic reference for 5-isopropylthiophene-2-carboxylic acid. In the absence of a consolidated, publicly available experimental dataset, we present a robustly predicted spectroscopic profile. This profile is grounded in foundational spectroscopic theory and validated by comparison with empirical data from closely related analogs, providing a trustworthy blueprint for the structural analysis of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 5-isopropylthiophene-2-carboxylic acid features a thiophene ring substituted at the C2 position with an electron-withdrawing carboxylic acid group (-COOH) and at the C5 position with an electron-donating isopropyl group (-CH(CH₃)₂). This substitution pattern creates a distinct electronic environment that will be reflected in its spectroscopic output.

Caption: Chemical structure of 5-isopropylthiophene-2-carboxylic acid.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 5-isopropylthiophene-2-carboxylic acid, the IR spectrum is expected to be dominated by features arising from the carboxylic acid and the substituted thiophene ring.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality and Insights |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1] It will likely overlap with the C-H stretching region. |

| 3100 - 3000 | C-H stretch (Aromatic, Thiophene) | Medium | Associated with the C-H bonds on the thiophene ring. |

| 2970 - 2870 | C-H stretch (Aliphatic, Isopropyl) | Medium-Strong | Asymmetric and symmetric stretching of the methyl and methine groups of the isopropyl substituent. |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a key diagnostic peak. Its position is influenced by conjugation with the thiophene ring, which lowers the frequency compared to a saturated carboxylic acid.[2][3] |

| ~1550, ~1450 | C=C stretch (Thiophene Ring) | Medium-Weak | Aromatic ring stretching vibrations characteristic of the thiophene scaffold. |

| ~1420 | O-H bend (in-plane) | Medium, Broad | In-plane bending of the carboxylic acid O-H group. |

| ~1300 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxyl group. |

| ~920 | O-H bend (out-of-plane) | Medium, Broad | A characteristic broad band for carboxylic acid dimers resulting from out-of-plane bending.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The asymmetry of 5-isopropylthiophene-2-carboxylic acid means that all protons and carbons are in unique chemical environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide clear signals for the thiophene ring protons and the isopropyl group protons. The electron-donating isopropyl group and the electron-withdrawing carboxylic acid group will have opposing effects on the chemical shifts of the ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~11-12 | Singlet (broad) | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet that will exchange with D₂O. Its chemical shift is concentration-dependent. |

| ~7.6 | Doublet | 1H | H3 | This proton is adjacent to the electron-withdrawing carboxylic acid group, causing it to be significantly deshielded (downfield shift). It will be split by H4. |

| ~6.8 | Doublet | 1H | H4 | This proton is adjacent to the electron-donating isopropyl group, which shields it (upfield shift). It will be split by H3. |

| ~3.2 | Septet | 1H | CH (isopropyl) | The methine proton is split into a septet by the six equivalent methyl protons. |

| ~1.3 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted δ (ppm) | Assignment | Causality and Insights |

| ~165-170 | C=O | The carboxylic acid carbonyl carbon is significantly deshielded, though typically less so than ketones or aldehydes. |

| ~155-160 | C5 | This carbon is attached to the isopropyl group and is deshielded due to substitution on the aromatic ring. |

| ~140-145 | C2 | The carbon bearing the carboxylic acid group is also significantly deshielded. |

| ~130-135 | C3 | Aromatic carbon adjacent to the carboxylated carbon. |

| ~125-130 | C4 | Aromatic carbon adjacent to the isopropyl-substituted carbon. |

| ~30-35 | CH (isopropyl) | The aliphatic methine carbon of the isopropyl group. |

| ~23-25 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For 5-isopropylthiophene-2-carboxylic acid (C₈H₁₀O₂S), the molecular weight is approximately 170.23 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺˙): An intense peak is expected at m/z ≈ 170. This peak confirms the molecular weight of the compound.

-

Key Fragments: The primary fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses.

-

[M - CH₃]⁺ (m/z ≈ 155): Loss of a methyl radical from the isopropyl group is a common fragmentation pathway for isopropyl-substituted aromatics. This results in a stable secondary benzylic-type carbocation.

-

[M - C₃H₇]⁺ (m/z ≈ 127): Loss of the entire isopropyl group as a radical.

-

[M - OH]⁺ (m/z ≈ 153): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z ≈ 125): Loss of the entire carboxyl group as a radical, leading to the 2-isopropylthiophene cation.

-

Caption: Predicted major fragmentation pathway for 5-isopropylthiophene-2-carboxylic acid.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized experimental protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

A. Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5-isopropylthiophene-2-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Set to 0-12 ppm.

-

Number of Scans: Acquire 16-32 scans.

-

Relaxation Delay: Use a 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set to 0-200 ppm.

-

Number of Scans: Acquire 1024 or more scans for adequate signal-to-noise.

-

Relaxation Delay: Use a 2-5 second relaxation delay.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. For ¹H NMR, integrate the signals to determine relative proton ratios.

B. Protocol for FT-IR Spectroscopy

-

Sample Preparation: Ensure the sample is dry and free of solvent. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

C. Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions observed in the spectrum.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 5-isopropylthiophene-2-carboxylic acid, the structural confirmation is achieved by ensuring all data points converge on a single, unambiguous structure:

-

IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, sharp C=O) and an aromatic thiophene ring.

-

¹H and ¹³C NMR spectroscopy provide the precise connectivity of the carbon-hydrogen framework, confirming the 2,5-substitution pattern and the structure of the isopropyl group.

-

Mass spectrometry confirms the molecular weight via the molecular ion and supports the proposed structure through predictable fragmentation patterns, such as the loss of the isopropyl or carboxyl groups.

Together, these techniques provide a self-validating system for the unequivocal identification and purity assessment of 5-isopropylthiophene-2-carboxylic acid.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Mol-Instincts. [Link]

-

Request PDF. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Institutes of Health. [Link]

-

Oxford Academic. (n.d.). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

-

ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

Sources

The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Thiophene Carboxylic Acids

Foreword: From Serendipity to Rational Design

In the landscape of heterocyclic chemistry, the thiophene ring holds a place of distinction. Its journey from an obscure contaminant in benzene to a privileged scaffold in modern pharmaceuticals and advanced materials is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the discovery and history of thiophene carboxylic acids, compounds that represent a cornerstone of thiophene chemistry. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the critical role these molecules play in contemporary research and development. As scientists and drug development professionals, understanding the historical context and the nuances of synthetic pathways is not merely an academic exercise; it is fundamental to troubleshooting, innovation, and the rational design of novel chemical entities. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind the chemical transformations that have shaped this important field.

Part 1: The Dawn of Thiophene Chemistry - A Fortuitous Discovery

The story of thiophene begins not with a targeted synthesis, but with a classic case of scientific serendipity. In 1882, the renowned German chemist Viktor Meyer was conducting a lecture demonstration of the "indophenin test," a reaction where a mixture of isatin and concentrated sulfuric acid with benzene was known to produce a deep blue color.[1][2] To his surprise, the demonstration failed when he used a highly purified sample of benzene.[1] A keen observer, Meyer correctly deduced that the color reaction was not due to benzene itself but to an impurity present in the crude, coal tar-derived benzene.[1][2] Through meticulous work, he isolated this sulfur-containing compound and named it "thiophene," a name derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[1][2] This discovery not only introduced a new class of aromatic heterocyclic compounds but also underscored the critical importance of sample purity in chemical analysis.[1]

The structural similarity of thiophene to benzene, a concept now known as bioisosterism, became immediately apparent.[1] This similarity in size, planarity, and aromatic character would later be exploited extensively in medicinal chemistry, where the thiophene ring could often replace a benzene ring in a biologically active molecule without a loss of activity, and sometimes with improved potency and pharmacokinetic properties.[1]

Part 2: The Genesis of Functionality: Synthesizing Thiophene Carboxylic Acids

With the discovery of the parent heterocycle, the subsequent challenge for chemists was to develop methods for its functionalization. The introduction of a carboxylic acid group onto the thiophene ring was a critical step, as it provided a versatile chemical handle for further synthetic transformations, such as amidation and esterification, thereby opening the door to a vast array of derivatives.[3][4] The two primary isomers, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, have distinct synthetic histories and challenges, a direct consequence of the electronic properties of the thiophene ring.

Thiophene-2-Carboxylic Acid: The More Accessible Isomer

The electronic nature of the thiophene ring, with the sulfur atom able to stabilize an adjacent positive charge, makes the C2 and C5 positions (the alpha positions) particularly susceptible to electrophilic substitution.[5] This inherent reactivity has historically made the synthesis of 2-substituted thiophenes, including thiophene-2-carboxylic acid, more straightforward than their 3-substituted counterparts.

One of the earliest and most reliable methods for the preparation of thiophene-2-carboxylic acid involves a two-step sequence starting from thiophene itself: Friedel-Crafts acylation followed by oxidation.[6][7]

-

Friedel-Crafts Acylation: Thiophene readily undergoes acylation at the 2-position with acetic anhydride in the presence of a protic acid catalyst like ortho-phosphoric acid to yield 2-acetylthiophene.[6] This reaction is a classic example of electrophilic aromatic substitution and proceeds with high selectivity for the 2-position.

-

Oxidation of 2-Acetylthiophene: The resulting 2-acetylthiophene can then be oxidized to thiophene-2-carboxylic acid. The haloform reaction, using an alkaline solution of sodium hypochlorite or hypobromite, is a widely used and efficient method for this transformation.[3][8] This reaction is particularly effective for methyl ketones and proceeds through the formation of a trihalomethyl intermediate, which is then cleaved.[9][10][11]

Experimental Protocol: Synthesis of Thiophene-2-Carboxylic Acid via the Haloform Reaction

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Objective: To synthesize thiophene-2-carboxylic acid from 2-acetylthiophene.

Materials:

-

2-acetylthiophene

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be determined)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

pH indicator paper

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Workflow Diagram:

Caption: Experimental workflow for the synthesis of thiophene-2-carboxylic acid.

Step-by-Step Procedure:

-

Preparation of Alkaline Hypochlorite Solution: In a flask, prepare a solution of sodium hydroxide in water. Cool the solution in an ice bath and slowly add the commercial sodium hypochlorite solution while stirring. The concentration of the final solution should be determined by titration to ensure stoichiometry.

-

Reaction: Dissolve 2-acetylthiophene in a suitable solvent like diethyl ether in a separate reaction flask equipped with a dropping funnel and a thermometer, and cool it in an ice bath. Slowly add the prepared alkaline hypochlorite solution dropwise to the stirred 2-acetylthiophene solution, ensuring the reaction temperature is maintained below 40°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture. The progress of the reaction can be monitored by the gradual decrease in the exothermic nature of the reaction. Allow the mixture to stir until the temperature stabilizes to room temperature.

-

Quenching: Quench any unreacted sodium hypochlorite by the slow addition of a saturated aqueous solution of sodium bisulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.

-

Acidification and Extraction: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1. A white precipitate of thiophene-2-carboxylic acid should form. Extract the acidified aqueous solution with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude thiophene-2-carboxylic acid from hot water to yield pure, white crystalline needles.

Causality and Validation:

-

Temperature Control: Maintaining a low temperature during the addition of hypochlorite is crucial to prevent side reactions and ensure the selectivity of the haloform reaction.

-

Quenching: The use of sodium bisulfite is a critical step to neutralize the excess oxidizing agent, preventing potential hazards during the work-up and ensuring the purity of the final product.

-

pH Control: Acidification to a low pH is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, enabling its extraction into the organic phase.

-

Recrystallization: This final purification step is essential to remove any unreacted starting material or byproducts, and the melting point of the final product can be compared to the literature value (125-127 °C) to validate its purity.[3][12]

Thiophene-3-Carboxylic Acid: A Greater Synthetic Challenge

The synthesis of thiophene-3-carboxylic acid is historically more challenging due to the lower reactivity of the C3 and C4 positions (the beta positions) towards electrophilic attack. Direct functionalization at the 3-position often requires more forcing conditions or multi-step strategies.

A common and effective method for the synthesis of thiophene-3-carboxylic acid involves the use of a Grignard reagent.[1]

-

Formation of the Grignard Reagent: The synthesis begins with a halogenated thiophene, typically 3-bromothiophene. This is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3-thienylmagnesium bromide.[1] The initiation of this reaction can sometimes be sluggish and may require an activating agent like a small crystal of iodine.

-

Carboxylation: The prepared Grignard reagent is then reacted with carbon dioxide (usually in the form of dry ice) to form the magnesium salt of the carboxylic acid.

-

Acidification: Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield thiophene-3-carboxylic acid.

Experimental Protocol: Synthesis of Thiophene-3-Carboxylic Acid via Grignard Reaction

Objective: To synthesize thiophene-3-carboxylic acid from 3-bromothiophene.

Materials:

-

3-bromothiophene

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser with drying tube)

-

Nitrogen or argon atmosphere setup

Workflow Diagram:

Caption: Experimental workflow for the synthesis of thiophene-3-carboxylic acid.

Step-by-Step Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 3-bromothiophene in anhydrous diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.

-

Carboxylation: Crush a sufficient amount of dry ice in a separate flask. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.

-

Work-up: Allow the mixture to warm to room temperature, and then add a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude thiophene-3-carboxylic acid. The crude product can be purified by recrystallization.

Causality and Validation:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is paramount to the success of this reaction. Any moisture will quench the Grignard reagent, reducing the yield.

-

Initiation: The small crystal of iodine helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Excess Dry Ice: Using a large excess of dry ice ensures that all of the Grignard reagent reacts to form the carboxylate and minimizes side reactions.

-

Product Characterization: The purity of the final product can be confirmed by its melting point and spectroscopic analysis (NMR, IR).

Modern Synthetic Approaches

While the classical methods described above are robust and still widely used, modern organic synthesis has introduced more sophisticated and often more efficient methods for the synthesis of thiophene carboxylic acids. These include:

-

Palladium-Catalyzed Carbonylation: Halogenated thiophenes can be directly carboxylated using carbon monoxide in the presence of a palladium catalyst.[13] This method offers an alternative to the use of organometallic reagents.

-

Direct C-H Carboxylation: Recent advances have focused on the direct carboxylation of the thiophene C-H bond with CO₂, a highly atom-economical and environmentally friendly approach.[14][15] These reactions are typically mediated by transition metal catalysts or strong bases.[14][16]

Table 1: Comparison of Synthetic Routes to Thiophene Carboxylic Acids

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Haloform Reaction | 2-Acetylthiophene | NaOCl, NaOH | Good to Excellent | Readily available starting material, reliable reaction. | Use of halogenated reagents, potential for side reactions. |

| Grignard Reaction | 3-Bromothiophene | Mg, CO₂ (dry ice) | Good | Versatile for various substituted thiophenes. | Requires strict anhydrous conditions, initiation can be difficult. |

| Pd-Catalyzed Carbonylation | Halothiophene | CO, Pd catalyst, base | Good to Excellent | Avoids use of Grignard reagents. | Requires specialized equipment for handling CO gas, catalyst cost. |

| Direct C-H Carboxylation | Thiophene | Catalyst, CO₂ | Moderate to Good | Highly atom-economical, uses CO₂ as a C1 source. | Often requires high temperatures and pressures, catalyst development is ongoing. |

Part 3: The Indispensable Role of Thiophene Carboxylic Acids in Science and Technology

The development of reliable synthetic routes to thiophene carboxylic acids has had a profound impact on several scientific disciplines, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold

The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.[17] Thiophene carboxylic acid derivatives are key components in a number of approved drugs and clinical candidates.

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Suprofen is synthesized from thiophene-2-carboxylic acid.[12]

-

Anticancer Agents: The thiophene nucleus is present in various anticancer agents, where it can interact with biological targets such as kinases.[18]

-

Antimicrobial Agents: Thiophene derivatives have shown a broad spectrum of antimicrobial activity.[18]

The carboxylic acid group in these molecules often serves as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets, or it can be used as a synthetic handle to attach other functional groups to modulate the drug's properties.

Materials Science: Building Blocks for Functional Materials

In the realm of materials science, thiophene-based polymers have gained significant attention for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene-3-carboxylic acid, in particular, is a valuable building block for the synthesis of conductive polymers and organic semiconductors.[3] The carboxylic acid group can be used to tune the solubility and electronic properties of the resulting materials.

Conclusion: A Continuing Legacy

The journey of thiophene carboxylic acids, from their conceptualization following the discovery of thiophene to their current status as indispensable building blocks, is a testament to the power of synthetic chemistry. The evolution of their synthesis from classical, often harsh methods to modern, more elegant catalytic approaches reflects the broader trends in the field. For researchers, scientists, and drug development professionals, a deep understanding of this history and the underlying chemical principles is not just beneficial, but essential for pushing the boundaries of what is possible in the design and creation of new molecules that can address the challenges of our time. The thiophene ring, and its carboxylic acid derivatives, will undoubtedly continue to be a source of inspiration and innovation for years to come.

References

- Badiceanu CD, Drăghici C, Missir AV. Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Rev Roum Chim. 2010; 55(6): 307-311.

- BenchChem. Discovery and history of thiophene compounds in medicinal chemistry. BenchChem. Accessed January 17, 2026.

- BenchChem. A Comparative Guide to the Synthesis of Thiopheno[3,4-b]thiophene-2-carboxylic Acid (TMT-TTF). BenchChem. Accessed January 17, 2026.

- BenchChem. Application Notes and Protocols: 2-Acetylthiophene as a Precursor for Thiophene-2-carboxylic Acid. BenchChem. Accessed January 17, 2026.

- BenchChem. Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction. BenchChem. Accessed January 17, 2026.

- Chourasiya, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem., 2024, 15, 1-35.

- Dow. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.

- Gong, C., et al. Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. 2021, 40(19), 3343-3350.

- Gupta, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- G-P, D., et al. 200 Years of The Haloform Reaction: Methods and Applications.

- BYJU'S. Haloform Reaction Mechanism. BYJU'S. Accessed January 17, 2026.

- Wikipedia. Haloform reaction. Wikipedia.

- Islip, M. C., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Center for Biotechnology Information. Published online November 14, 2013.

- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

- ChemicalBook. 2-Thiophenecarboxylic acid CAS#: 527-72-0. ChemicalBook. Accessed January 17, 2026.

- Wikipedia. Thiophene-2-carboxylic acid. Wikipedia.

- ChemicalBook. Synthesis of Thiophene. ChemicalBook. Accessed January 17, 2026.

- Organic Syntheses. 3-bromothiophene. Organic Syntheses. Accessed January 17, 2026.

- Zhang, Q., et al. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Published online March 24, 2022.

- ResearchGate. Summary reaction results for thiophene carboxylation as the function of...

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Accessed January 17, 2026.

- IntechOpen. Haloform Reaction. IntechOpen. Published online February 19, 2018.

- Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Accessed January 17, 2026.

- Google Patents. US4266067A - Process for preparing thiophene derivatives.

- University of North Texas. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. University of North Texas. Accessed January 17, 2026.

- BenchChem. Technical Support Center: Scale-Up Production of 3-Thiophenemethanol. BenchChem. Accessed January 17, 2026.

- MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Published online October 19, 2022.

- ResearchGate. Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K).

- ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- National Center for Biotechnology Information. 2-Thiophenecarboxylic acid. PubChem. Accessed January 17, 2026.

- Autechaux. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Autechaux. Accessed January 17, 2026.

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2011; 3(4):38-54.

- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Published online November 14, 2013.

- PubChem. Thiophene-3-carboxylic acid. PubChem. Accessed January 17, 2026.

- Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Accessed January 17, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE CUET: Chemistry Haloform Reaction Mechanism [cuet.iitk.ac.in]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Thiophene synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. Haloform reaction - Wikipedia [en.wikipedia.org]

- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

theoretical properties of 5-isopropylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 5-Isopropylthiophene-2-carboxylic Acid

Abstract

Thiophene-based scaffolds are of paramount importance in medicinal chemistry and materials science, consistently featured in FDA-approved drugs and advanced organic materials.[1] This guide provides a comprehensive theoretical and computational examination of 5-isopropylthiophene-2-carboxylic acid, a derivative with significant potential as a versatile building block. Lacking extensive empirical data in public literature, this document leverages high-level computational methodologies, primarily Density Functional Theory (DFT), and structure-property relationships extrapolated from well-characterized analogs like thiophene-2-carboxylic acid. We will dissect its molecular and electronic structure, predict its core physicochemical and spectroscopic properties, and analyze its chemical reactivity. This in-depth analysis serves as a foundational resource for researchers aiming to incorporate this molecule into rational drug design, synthetic chemistry, and materials science programs.

Molecular Geometry and Electronic Structure

The substitution pattern on an aromatic ring dictates its fundamental electronic behavior, conformational preferences, and intermolecular interaction potential. For 5-isopropylthiophene-2-carboxylic acid, the interplay between the electron-donating alkyl group and the electron-withdrawing carboxylic acid group establishes a unique electronic and steric profile.

Conformational Analysis

The molecule's geometry is defined by the orientation of its two substituents relative to the thiophene ring.

-

Thiophene Ring: The five-membered thiophene ring is inherently aromatic and maintains a high degree of planarity.

-

Carboxylic Acid Group: The orientation of the carboxylic acid is a critical determinant of reactivity. Computational studies on the parent compound, thiophene-2-carboxylic acid, suggest the existence of a stable conformer where an internal hydrogen bond forms between the carboxylic proton and the thiophene sulfur atom.[2][3] This interaction polarizes the acid function, potentially enhancing its reactivity towards nucleophiles and influencing its acidity.[2] It is highly probable that 5-isopropylthiophene-2-carboxylic acid adopts a similar low-energy conformation.

-

Isopropyl Group: This group adds steric bulk and, due to free rotation around the C-C single bond, can influence the molecule's crystal packing and interaction with biological targets.

Caption: Predicted low-energy conformer of the molecule.

Quantum Chemical Calculations: A Methodological Approach

To quantify the electronic properties, Density Functional Theory (DFT) is the method of choice, offering a robust balance between computational cost and accuracy for organic molecules.[4]

Workflow for Theoretical Property Calculation:

-

Structure Input: A 3D structure of 5-isopropylthiophene-2-carboxylic acid is generated.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[2]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the theoretical IR spectrum.

-

Single-Point Energy Calculation: Electronic properties such as orbital energies (HOMO/LUMO) and the molecular electrostatic potential (MEP) are calculated from the optimized geometry.

Caption: Workflow for computational property prediction using DFT.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[5]

-

HOMO: Represents the ability to donate an electron. It is expected to be delocalized across the electron-rich thiophene ring and influenced by the electron-donating isopropyl group.

-

LUMO: Represents the ability to accept an electron. For this molecule, the LUMO is likely concentrated around the electron-withdrawing carboxylic acid group and the C2-C3 bond of the thiophene ring.[2]

The energy gap between HOMO and LUMO is a crucial indicator of kinetic stability and electronic excitation energy. The presence of the electron-donating isopropyl group is predicted to raise the HOMO energy level compared to thiophene-2-carboxylic acid, thereby slightly reducing the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution and is invaluable for predicting non-covalent interactions. For 5-isopropylthiophene-2-carboxylic acid, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atoms of the carboxyl group, indicating sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the acidic proton of the hydroxyl group, the primary site for nucleophilic attack and hydrogen bond donation.

-

Neutral/Slightly Negative (Green): The thiophene ring and isopropyl group, representing regions of lower polarity.

Predicted Physicochemical Properties for Drug Development

The theoretical properties of a molecule are critical for predicting its behavior in biological systems, guiding lead optimization in drug discovery.

| Property | Predicted Value/Range | Rationale & Significance |

| Molecular Weight | ~170.23 g/mol | Falls well within the limits for Lipinski's Rule of Five, indicating good potential for oral bioavailability. |

| pKa | 3.6 - 4.0 | The parent compound, thiophene-2-carboxylic acid, has a pKa of ~3.5.[6] The electron-donating isopropyl group reduces the stability of the carboxylate anion, making the acid slightly weaker (higher pKa). This value dictates the ionization state at physiological pH. |

| cLogP | 2.0 - 2.5 | Thiophene-2-carboxylic acid has a LogP of ~1.57.[6] The addition of the isopropyl group significantly increases lipophilicity, which is critical for membrane permeability. A value in this range is often optimal for drug candidates. |

| Aqueous Solubility | Low to Moderate | The increased lipophilicity from the isopropyl group will decrease water solubility compared to the parent acid. However, the carboxylic acid group, especially in its ionized (carboxylate) form, will still confer some aqueous solubility.[6] |

| Polar Surface Area | ~37.3 Ų | The polar surface area is dominated by the carboxylic acid group. This value is well below the typical 140 Ų threshold for good cell permeability. |

Theoretical Spectroscopic Profiles

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for structural verification in a synthetic setting.